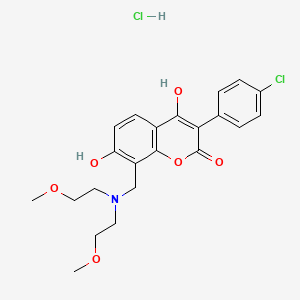
8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride is a useful research compound. Its molecular formula is C22H25Cl2NO6 and its molecular weight is 470.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride is a member of the coumarin family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a coumarin backbone substituted with a chlorophenyl group and a bis(2-methoxyethyl)amino side chain. This unique structure is hypothesized to contribute to its biological activity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
-
Anticancer Activity
- Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that various coumarins show cytotoxic effects against human cancer cell lines such as MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma) .
- The specific compound has not been extensively studied in clinical settings; however, its structural similarities to other active coumarins suggest potential for similar activity.
-
Enzyme Inhibition
- Coumarins are known to act as inhibitors of certain enzymes, particularly monoamine oxidase (MAO). The inhibition of MAO-B has implications for neurodegenerative diseases such as Parkinson's disease .
- The compound's ability to inhibit MAO-B could be explored further through structure-affinity relationship studies and docking simulations to confirm binding interactions.
- Antioxidant Properties
Understanding the mechanisms by which this compound exerts its biological effects is essential for evaluating its therapeutic potential:
- Cytotoxic Mechanisms : Coumarins may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Interaction : The interaction with MAO-B can lead to increased levels of neurotransmitters such as dopamine, potentially alleviating symptoms associated with neurodegenerative disorders .
Research Findings and Case Studies
A selection of studies highlights the biological activity of related compounds and provides insight into potential applications:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Neelgundmath et al. (2015) | 6-methyl-4-substituted coumarins | Antitumor | IC50 values against MCF-7 and HepG-2 were reported, indicating strong activity for certain derivatives. |
| Benci et al. (2012) | Various coumarin derivatives | Enzyme inhibition | Identified selective MAO-B inhibitors with promising pharmacokinetic profiles. |
| Mirunalini et al. (2014) | Coumarin compounds | Cytotoxicity | Demonstrated dose-dependent cytotoxic effects on Hep2 cells with apoptotic characteristics. |
Properties
IUPAC Name |
8-[[bis(2-methoxyethyl)amino]methyl]-3-(4-chlorophenyl)-4,7-dihydroxychromen-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO6.ClH/c1-28-11-9-24(10-12-29-2)13-17-18(25)8-7-16-20(26)19(22(27)30-21(16)17)14-3-5-15(23)6-4-14;/h3-8,25-26H,9-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTZIASGUMDKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=O)C(=C2O)C3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














